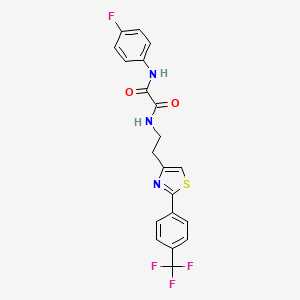

N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N3O2S/c21-14-5-7-15(8-6-14)26-18(29)17(28)25-10-9-16-11-30-19(27-16)12-1-3-13(4-2-12)20(22,23)24/h1-8,11H,9-10H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGHVVQXCWDIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which can be achieved by reacting the thiazole derivative with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Simpler amides, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its anticancer properties and potential use in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Molecular Targets: The thiazole ring can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Thiazole-Containing Derivatives

- Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Structure: Incorporates a thiazole ring with a trifluoromethylphenyl-ureido substituent and a piperazine-acetate side chain. Key Differences: The piperazine moiety introduces basicity and flexibility, contrasting with the oxalamide’s rigid backbone. Molecular Weight: 548.2 g/mol (ESI-MS) vs. ~521 g/mol (estimated for the target compound).

2.1.2 Oxalamide Derivatives

- The methoxy and methyl groups on the benzyl substituent may lower lipophilicity compared to the fluorophenyl group in the target compound . Toxicology: NOEL = 100 mg/kg bw/day, with a safety margin >500 million in flavoring applications .

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Physicochemical Properties

| Compound | Melting Point (°C) | Key Functional Groups | LogP (Estimated) |

|---|---|---|---|

| Target Compound | Not reported | Oxalamide, thiazole, CF3, F | ~3.5 (high) |

| N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(...)oxalamide (1c) | 260–262 | Oxalamide, CF3, Cl, pyridine | ~3.2 |

| FL-no: 16.101 | Not reported | Oxalamide, methoxybenzyl, pyridine | ~2.8 |

The target compound’s trifluoromethyl and fluorophenyl groups increase hydrophobicity (LogP ~3.5) compared to methoxybenzyl/pyridine analogues (LogP ~2.8) . The high melting point of compound 1c (260–262°C) suggests strong intermolecular hydrogen bonding, which may also apply to the target compound due to its oxalamide backbone .

Spectroscopic Characterization

- IR Spectroscopy : The target compound’s oxalamide C=O stretches (~1660–1680 cm⁻¹) align with those in (1663–1682 cm⁻¹ for hydrazinecarbothioamides) . Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thiazole’s stability, as seen in triazole-thiones .

- 19F NMR : The CF3 group in the target compound would resonate near -61.6 ppm (DMSO-d6), similar to compound 1c in .

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 437.4 g/mol

- CAS Number : 897453-22-4

The compound's biological activity is primarily attributed to its structural components, which include a thiazole moiety and multiple fluorinated phenyl groups. These features enhance its interaction with various biological targets, particularly in the modulation of receptor activity and enzyme inhibition.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing oxalamide and thiazole groups have shown promising results in inhibiting cancer cell proliferation through various pathways:

- Cell Line Studies : In vitro assays demonstrated that compounds with thiazole and oxalamide functionalities can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

2. Analgesic Properties

The analgesic potential of oxalamide derivatives has been explored through various pharmacological tests:

- Pain Models : In murine models, compounds similar to N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide were evaluated using the hot plate and writhing tests. Results indicated a significant reduction in pain responses, suggesting central and peripheral analgesic effects .

3. Anti-inflammatory Effects

The anti-inflammatory activity is another critical aspect of this compound's profile:

- Cytokine Inhibition : Research indicates that thiazole-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, contributing to their therapeutic potential in inflammatory diseases .

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various oxalamide derivatives, including N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating superior efficacy against specific cancer types .

Study 2: Analgesic Evaluation

In a comparative study on analgesic properties, similar oxalamide derivatives were tested for their efficacy against pain models. The findings revealed that these compounds significantly reduced pain scores compared to controls, supporting their potential as new analgesics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide, and what key intermediates are involved?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the thiazole ring. For example:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

Oxalamide coupling : Reacting 4-fluorophenylamine with an activated oxalate derivative (e.g., oxalyl chloride), followed by coupling to the thiazole-ethylamine intermediate.

- Key intermediates include 2-(4-(trifluoromethyl)phenyl)thiazole-4-carbaldehyde and N-(4-fluorophenyl)oxalamic acid chloride. Reaction conditions (e.g., anhydrous solvents, catalysts like DMAP) and purification via column chromatography are critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with particular attention to fluorinated aromatic regions (δ ~7.0–8.0 ppm) and trifluoromethyl groups (δ ~110–120 ppm in ¹³C).

- X-ray Crystallography : Resolve structural ambiguities, such as conformation of the oxalamide linker and planarity of the thiazole ring. Single-crystal X-ray data (e.g., CCDC entries) provide bond-length validation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass measurement (e.g., ESI+ mode).

Q. How can researchers screen this compound for preliminary biological activity?

- Methodology :

- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (MTT assay) at concentrations of 1–100 μM.

- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates.

- ADME profiling : Evaluate solubility (shake-flask method), plasma stability (LC-MS monitoring), and permeability (Caco-2 model) .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s solubility and bioavailability be resolved?

- Methodology :

- Comparative solubility studies : Use different solvents (DMSO, PBS, simulated gastric fluid) and temperatures.

- Cocrystallization : Co-formulate with cyclodextrins or surfactants to enhance aqueous solubility.

- In silico modeling : Predict logP and pKa using software like Schrödinger’s QikProp to correlate with experimental data .

Q. What strategies optimize the synthetic yield of the thiazole-ethylamine intermediate?

- Methodology :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of the trifluoromethylphenyl group.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hours conventionally).

- Process control : Use inline FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can researchers investigate the mechanism of action for observed anticancer activity?

- Methodology :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.

- Gene expression profiling : RNA-seq or qPCR to assess changes in apoptosis-related genes (e.g., BAX, BCL-2).

- Molecular docking : Simulate binding to hypothesized targets (e.g., tubulin) using AutoDock Vina, validated by mutagenesis studies .

Q. What experimental approaches address discrepancies in reported IC₅₀ values across different studies?

- Methodology :

- Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., consistent seeding density, incubation time).

- Cross-lab validation : Collaborate with independent labs to replicate results under identical conditions.

- Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify outliers .

Methodological Notes

- Synthetic Challenges : The trifluoromethyl group’s electron-withdrawing nature may hinder nucleophilic substitutions; use bulky bases (e.g., DBU) to mitigate side reactions .

- Data Reproducibility : Document solvent lot numbers and humidity levels during crystallography to control polymorphism .

- Ethical Compliance : Ensure biological testing follows institutional review board (IRB) protocols for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.